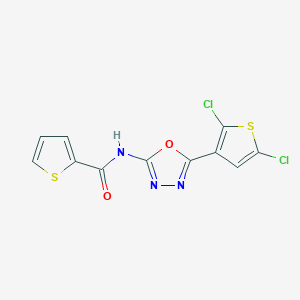
3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime involves the reaction of 3-nitrobenzenecarbaldehyde with O-(3-fluorobenzyl)hydroxylamine . The reaction typically occurs under acidic conditions, where the aldehyde group of 3-nitrobenzenecarbaldehyde reacts with the hydroxylamine to form the oxime . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include nitriles, amines, and substituted derivatives .
Scientific Research Applications
3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes . In antiviral applications, it may inhibit viral replication by targeting viral proteins or nucleic acids .
Comparison with Similar Compounds
3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime can be compared with similar compounds such as:
3-nitrobenzaldehyde oxime: Lacks the fluorobenzyl group, which may affect its reactivity and selectivity.
3-fluorobenzylhydroxylamine: Lacks the nitrobenzaldehyde moiety, which may influence its chemical properties and applications.
2,2,2-trifluoroacetaldehyde O-(aryl)oxime: Contains a trifluoromethyl group, offering different reactivity and applications.
Properties
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-13-5-1-4-12(7-13)10-20-16-9-11-3-2-6-14(8-11)17(18)19/h1-9H,10H2/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMCSARALHAAJG-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid](/img/structure/B2374970.png)
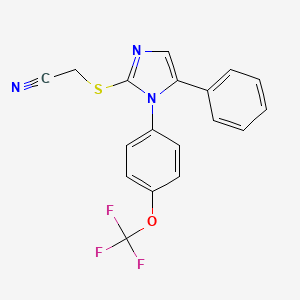
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2374974.png)
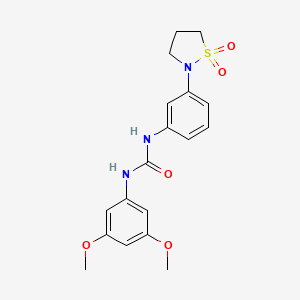
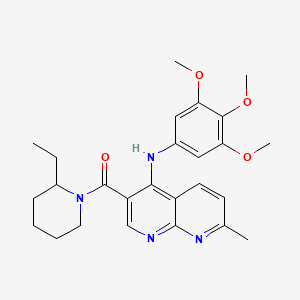
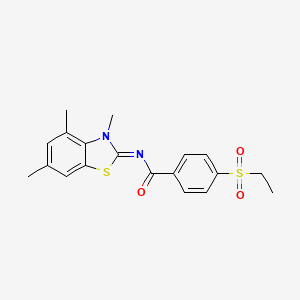
![2-[6-FLUORO-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2374978.png)
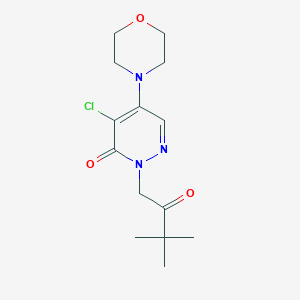
![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
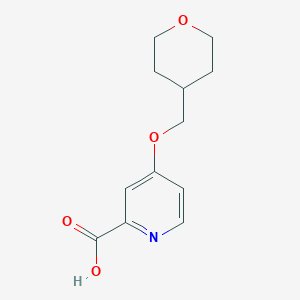
![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)
